1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
Description
The compound “1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid” features a piperidine-4-carboxylic acid core linked via an acetyl group to a 2-(2-fluorophenyl)-1,3-thiazole moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 2-position with a fluorophenyl group, enhancing electronic and steric properties. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles and fluorinated motifs .
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-4-2-1-3-13(14)16-19-12(10-24-16)9-15(21)20-7-5-11(6-8-20)17(22)23/h1-4,10-11H,5-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSMQAPQYCQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Acylation of Piperidine: The piperidine ring is acylated using an acyl chloride derivative of the thiazole compound, forming the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group enhances binding affinity and selectivity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Heterocycle Variations
- Thiazole vs. Triazole/Pyrazole: The sulfur atom in the thiazole ring (target compound) may engage in hydrophobic interactions, while triazoles (e.g., ) introduce additional nitrogen atoms, favoring hydrogen bonding.
- Benzothiazole () : The fused aromatic system increases planar surface area, enhancing π-π stacking but possibly reducing solubility.
Substituent Effects
- Fluorophenyl (target) vs. Chlorophenoxy (): Fluorine’s electronegativity may improve binding affinity via dipole interactions, whereas chlorine increases lipophilicity.
- Methyl vs. Acetyl Linkers : Direct methyl linkage () reduces flexibility, possibly limiting binding to conformationally dynamic targets.
Functional Group Modifications
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group (target, ) enhances solubility but may limit membrane permeability compared to carboxamides (), which are more lipophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
